AMZ30

概要

説明

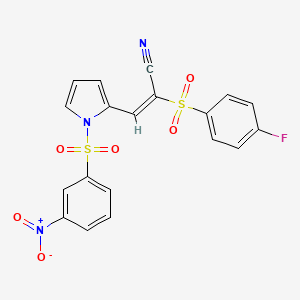

AMZ30は、タンパク質ホスファターゼメチルエステラーゼ-1(PME-1)の選択的共有阻害剤です。 This compoundは、600 nMのIC50値を持ち、PME-1を選択的に不活性化することで、生きた細胞におけるタンパク質ホスファターゼ2A(PP2A)の脱メチル化型を減少させることが知られています 。この化合物は、主にPME-1の活性を調節する能力とそのPP2Aに対する下流効果について、科学研究で使用されます。

科学的研究の応用

AMZ30は、以下を含む科学研究において幅広い用途があります。

化学: PME-1の阻害とPP2Aのメチル化への影響を研究するためのツールとして使用されます。

生物学: 細胞プロセスにおけるPME-1の役割と細胞シグナル伝達経路への影響を理解するのに役立ちます。

医学: PME-1とPP2Aが関与する疾患、たとえば癌や神経変性疾患における潜在的な治療用途について調査されています。

作用機序

AMZ30は、PME-1に共有結合することによりその効果を発揮し、その活性を阻害します。この阻害は、様々な細胞プロセスの重要な調節因子であるPP2Aの脱メチル化型の減少につながります。 This compoundの分子標的は、PME-1の活性部位であり、そこで共有結合を形成し、不活性化につながります .

類似の化合物:

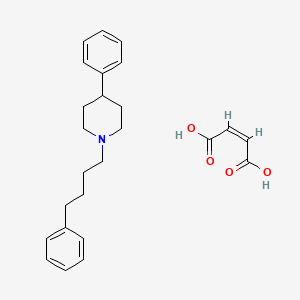

ML136: this compoundと同様の特性を持つ、PME-1のもう1つの選択的阻害剤。

CS-2122: PME-1に対する阻害活性に匹敵する化合物.

This compoundの独自性: this compoundは、PME-1阻害剤として、その高い選択性と効力においてユニークです。 他のセリンヒドロラーゼよりもPME-1に対する選択性が著しく高いため、PME-1阻害の特異的な影響を研究するための貴重なツールとなっています .

準備方法

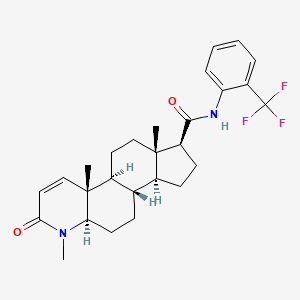

合成経路と反応条件: AMZ30は、スルホニルアクリロニトリル化合物を含む一連の化学反応によって合成されます。主な手順は以下のとおりです。

スルホニルアクリロニトリルコアの形成: これは、塩基の存在下で、4-フルオロフェニルスルホニルクロリドとアクリロニトリルを反応させることにより行われます。

ピロール環の導入: 中間生成物を次に3-ニトロフェニルスルホニルクロリドと反応させると、ピロール環が導入され、最終化合物が形成されます.

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、上記で述べた合成経路をスケールアップすることです。 このプロセスは、通常、収率と純度を最大化するために反応条件の最適化を行い、それに続いて再結晶化やクロマトグラフィーなどの精製工程が行われます .

化学反応の分析

反応の種類: AMZ30は、主にPME-1との共有阻害反応を起こします。 これは、一般的なチオール反応性プローブとしては機能せず、PME-1に対する特異性を示しています .

一般的な試薬と条件:

試薬: 4-フルオロフェニルスルホニルクロリド、アクリロニトリル、3-ニトロフェニルスルホニルクロリド。

主な生成物: This compoundを含む反応の主な生成物は、PP2Aの脱メチル化型であり、これはthis compoundの存在下で減少します .

類似化合物との比較

ML136: Another selective inhibitor of PME-1 with similar properties to AMZ30.

CS-2122: A compound with comparable inhibitory activity against PME-1.

Uniqueness of this compound: this compound is unique in its high selectivity and potency as a PME-1 inhibitor. It has a significantly higher selectivity for PME-1 over other serine hydrolases, making it a valuable tool for studying the specific effects of PME-1 inhibition .

特性

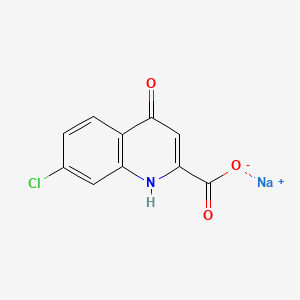

IUPAC Name |

(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O6S2/c20-14-6-8-17(9-7-14)30(26,27)19(13-21)11-15-4-2-10-22(15)31(28,29)18-5-1-3-16(12-18)23(24)25/h1-12H/b19-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCUORSUHTZMBW-YBFXNURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC=C2/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

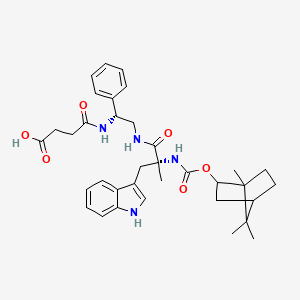

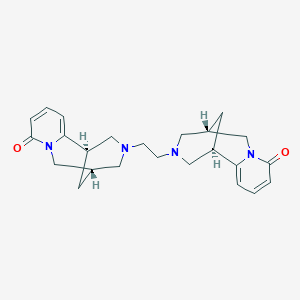

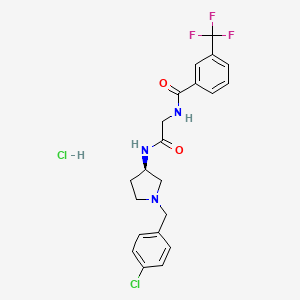

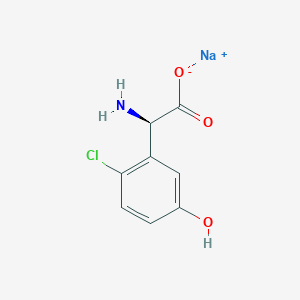

Feasible Synthetic Routes

Q1: How does ML136 interact with PME-1 and what are the downstream effects?

A: ML136 acts as a covalent inhibitor of PME-1. [] While the exact mechanism of binding is not fully elucidated in the provided research, the sulfonyl acrylonitrile core of ML136 is likely crucial for its inhibitory activity. [] By inhibiting PME-1, ML136 prevents the demethylation of protein phosphatase 2A (PP2A). This, in turn, leads to an increase in the levels of the active, methylated form of PP2A. [] Since PP2A is a crucial phosphatase involved in various signaling pathways, including the ERK pathway, modulation of its activity by ML136 can have significant downstream effects on cell proliferation and survival. []

Q2: What is known about the stability of ML136?

A: Research indicates that ML136 exhibits promising stability. In phosphate-buffered saline (PBS) solution, ML136 demonstrated a half-life exceeding 48 hours. [] This suggests that ML136 possesses suitable stability for in vitro studies and warrants further investigation into its stability profile under various physiological conditions.

Q3: What is the significance of ML136's selectivity for PME-1?

A: The remarkable selectivity of ML136 for PME-1 makes it a valuable tool for dissecting the specific roles of PME-1 and PP2A methylation in cellular processes. [, ] Unlike broader-acting compounds, ML136 allows researchers to study the consequences of PME-1 inhibition without confounding effects from off-target interactions. This is particularly important in complex systems like cancer, where PME-1 has been implicated in promoting sustained ERK pathway activity in gliomas. []

Q4: How does the structure of ML136 relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for ML136 are not presented in the provided research, it is noted that the sulfonyl acrylonitrile moiety is likely essential for its inhibitory activity against PME-1. [] Further exploration of structural modifications around this core could reveal key elements for potency, selectivity, and potentially unveil new inhibitors for other serine hydrolases. [] This highlights the potential of ML136 as a starting point for the development of a diverse set of pharmacological probes targeting PME-1 and related enzymes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)